Methyl 5-[(3-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate
Description
Chemical Identity and Nomenclature
This compound is characterized by a benzo[b]thiophene core substituted with a methyl ester at position 2 and a 3-chlorobenzoylamino group at position 5. Its systematic IUPAC name is This compound , with the following identifiers:
The compound’s planar benzothiophene nucleus enables π-π stacking interactions, while the 3-chlorobenzoyl group enhances lipophilicity, potentially improving membrane permeability .
Historical Context in Heterocyclic Chemistry Research
The synthesis of substituted benzothiophenes accelerated in the 1990s with the discovery of their pharmacological potential. This compound emerged as part of efforts to optimize kinase inhibitors, particularly targeting mitogen-activated protein kinase (MAPK) pathways . Early routes involved condensation of methyl thioglycolate with halogenated benzaldehydes under basic conditions, followed by nitro group reduction and amide coupling . Microwave-assisted methods later reduced reaction times from hours to minutes, improving yields to >90% for analogous compounds .
Key milestones include:
Structural Relationship to Benzothiophene Pharmacophores
The compound shares structural motifs with clinically validated drugs, as shown below:
The methyl ester at position 2 serves as a metabolically labile group, enabling prodrug strategies, while the 3-chlorobenzoylamino substituent may enhance target binding through halogen bonding . Comparative molecular docking studies suggest that the 3-chloro group aligns with hydrophobic pockets in kinase ATP-binding sites, mimicking natural substrates like adenosine triphosphate .
Properties
IUPAC Name |
methyl 5-[(3-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3S/c1-22-17(21)15-9-11-8-13(5-6-14(11)23-15)19-16(20)10-3-2-4-12(18)7-10/h2-9H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEXHXGHJCODJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(3-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced via an acylation reaction using 3-chlorobenzoyl chloride and an appropriate base.
Amination: The amino group is introduced through a nucleophilic substitution reaction, where an amine reacts with the intermediate compound.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(3-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halides, amines, and organometallic compounds are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Synthesis and Structure
The compound can be synthesized through various methods, including carbon-nitrogen cross-coupling reactions. For example, the coupling of methyl 3-amino-1-benzothiophene-2-carboxylate with (hetero)aryl iodides using copper catalysts has been documented, demonstrating its versatility in synthetic organic chemistry .
Antimicrobial and Antiparasitic Properties
Methyl 5-[(3-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate has shown promising results as an antimalarial agent. It acts as an inhibitor of the enzyme PfENR (Plasmodium falciparum enoyl-acyl carrier protein reductase), which is crucial for the survival of the malaria parasite during its liver stage. In vitro studies have indicated that this compound exhibits potent activity against both erythrocytic and liver stages of malaria, making it a dual-action therapeutic candidate .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, functioning as a COX-2 inhibitor. This characteristic positions it as a potential treatment for inflammatory diseases. Research indicates that derivatives of benzothiophene compounds can significantly reduce inflammation in animal models, suggesting that this compound may have similar effects .
| Activity | Target | IC50 Value | Reference |
|---|---|---|---|
| Antimalarial | PfENR | ≤ 0.12 µM | |
| Anti-inflammatory | COX-2 | Not specified | |
| Antitumor | Microtubule polymerization | IC50 = 2.6 - 18 nM |
Case Study: Antitumor Activity
In a study focusing on microtubule-targeting agents, derivatives similar to this compound were evaluated for their ability to inhibit tubulin polymerization. The results indicated that these compounds could significantly inhibit cell proliferation in various cancer cell lines, with some showing IC50 values lower than those of established chemotherapeutics like combretastatin A-4 .
Mechanism of Action
The mechanism of action of Methyl 5-[(3-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-5-[(3-chlorobenzoyl)amino]benzoate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
Uniqueness
Methyl 5-[(3-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate is unique due to its specific combination of a benzothiophene core and a chlorobenzoyl group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
Methyl 5-[(3-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- IUPAC Name: this compound
- Molecular Formula: C17H12ClNO3S
- Molecular Weight: 345.8 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:
- Enzyme Inhibition: The compound acts as an inhibitor for specific enzymes, potentially impacting pathways involved in inflammation and cancer proliferation.
- Antimicrobial Activity: It demonstrates the ability to inhibit bacterial growth, making it a candidate for antimicrobial applications .
- Neuroprotective Effects: Research indicates potential neuroprotective properties, particularly against neurodegenerative diseases .
Anticancer Activity
Research has shown that this compound exhibits promising anticancer properties. A study highlighted its potential in inhibiting histone deacetylase (HDAC), which is crucial for regulating gene expression involved in cancer cell proliferation. The compound was noted for selectively inducing apoptosis in neoplastic cells .
Table 1: Summary of Anticancer Activity
Antimicrobial Activity
The compound has been tested against various bacterial strains, showing effective inhibition. Its structure allows it to bind to bacterial enzymes, disrupting their function.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | X µg/mL |
| S. aureus | Y µg/mL |
Note: Specific MIC values need to be determined from experimental data.
Neuroprotective Effects
In vitro studies involving SH-SY5Y neuroblastoma cells revealed that the compound could enhance cell viability at certain concentrations, suggesting neuroprotective effects against oxidative stress and apoptosis .
Case Studies and Research Findings
- Cholinesterase Inhibition: A related study on benzothiophene derivatives showed significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer’s. This compound may exhibit similar properties due to structural similarities .
- Cytotoxicity Assessment: In a cytotoxicity assay, compounds with similar structures were tested for their impact on cell viability at various concentrations. The results indicated that certain derivatives did not exhibit cytotoxic effects at their IC50 concentrations, suggesting a favorable safety profile for further development .
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of Methyl 5-[(3-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate?
Methodological Answer:
The synthesis typically involves three key steps:
Formation of the benzothiophene core via Friedel-Crafts acylation or cyclization of appropriate precursors (e.g., thiophene derivatives).
Introduction of the 3-chlorobenzoyl group using coupling reagents like EDCI/HOBt or Schotten-Baumann conditions to ensure regioselective amide bond formation.
Esterification of the carboxylic acid intermediate using methanol and an acid catalyst (e.g., H₂SO₄).
To optimize yield:
- Purification : Use reverse-phase HPLC with a methanol-water gradient for intermediates, as demonstrated for structurally similar benzothiophene esters (67% yield achieved via this method) .
- Reaction Monitoring : Employ TLC or LC-MS to track byproduct formation, particularly during the acylation step, where incomplete coupling can reduce purity.
Advanced: How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for resolving conformational ambiguities. Key steps include:
- Data Collection : Use a high-resolution diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.
- Structure Refinement : Apply the SHELXL program for small-molecule refinement, which iteratively adjusts atomic positions and thermal parameters to match observed diffraction data. SHELXL is particularly robust for handling disorders in the benzothiophene or chlorobenzoyl moieties .
- Validation : Cross-check refined parameters (e.g., bond lengths, angles) against similar structures in the Cambridge Structural Database (CSD). For example, deviations >0.05 Å in C-S bond lengths may indicate experimental errors or unusual electronic effects.
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
A multi-technique approach is recommended:
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC, HMBC). The benzothiophene proton signals typically appear at δ 7.2–8.1 ppm, while the methyl ester resonates at δ 3.9–4.1 ppm .
- IR Spectroscopy : Confirm the presence of key functional groups:
- Amide C=O stretch: ~1650–1680 cm⁻¹.
- Ester C=O stretch: ~1720–1740 cm⁻¹.
- High-Resolution Mass Spectrometry (HRMS) : Use ESI+ or MALDI-TOF to verify the molecular ion ([M+H]⁺) with <5 ppm mass error.
Advanced: How can computational modeling predict the bioactivity of this compound against enzymatic targets?
Methodological Answer:
Target Selection : Prioritize enzymes with known interactions with benzothiophene derivatives (e.g., kinase inhibitors, cytochrome P450 isoforms).
Docking Studies : Use AutoDock Vina or Schrödinger Glide to simulate ligand-receptor interactions. For example:
- Prepare the compound’s 3D structure with Open Babel, optimizing charges via AM1-BCC.
- Dock into the ATP-binding pocket of a kinase (e.g., EGFR) to assess binding affinity (ΔG < -8 kcal/mol suggests strong interaction).
MD Simulations : Run 100-ns simulations in GROMACS to evaluate stability of the ligand-protein complex. Root-mean-square deviation (RMSD) >2.5 Å indicates conformational instability.
Validation : Compare predictions with in vitro assays (e.g., IC₅₀ measurements for enzyme inhibition) to refine models .
Advanced: How should researchers address contradictions in biological activity data across structurally similar analogs?
Methodological Answer:
Contradictions often arise from subtle structural differences or assay variability. Mitigation strategies include:
- SAR Analysis : Systematically compare substituent effects. For example, replacing the 3-chlorobenzoyl group with a 4-methoxyphenyl moiety (as in related benzothiazoles) may alter hydrophobicity and binding kinetics .
- Assay Standardization : Replicate experiments under identical conditions (e.g., pH 7.4 buffer, 37°C) using a reference inhibitor (e.g., staurosporine for kinase assays).
- Meta-Analysis : Pool data from multiple studies (e.g., ChEMBL, PubChem) to identify trends. For instance, electron-withdrawing groups (e.g., -Cl) often enhance activity against oxidoreductases by stabilizing charge-transfer interactions .
Basic: What are the best practices for storing and handling this compound to ensure stability?
Methodological Answer:
- Storage : Keep under inert gas (N₂ or Ar) at -20°C in amber vials to prevent photodegradation.
- Solubility : Prepare stock solutions in anhydrous DMSO (≥99.9% purity) to avoid hydrolysis of the ester group.
- Handling : Use gloveboxes for moisture-sensitive steps (e.g., acylation reactions). Residual water >0.1% can reduce yields by 20–30% .
Advanced: What strategies can resolve discrepancies in crystallographic refinement metrics (e.g., high R-factors)?
Methodological Answer:
High R-factors (>0.05) indicate poor model-data fit. Solutions include:
- Twinned Data : Use SHELXD to detect twinning operators and refine using a twin law (e.g., HKLF 5 format in SHELXL) .
- Disordered Atoms : Apply PART instructions to model alternative conformations (e.g., rotating chlorobenzoyl groups).
- Absorption Corrections : For heavy atoms (e.g., Cl), use multi-scan methods (SADABS) to correct for absorption effects .
Advanced: How does the trifluoromethyl group in analogs influence comparative reactivity studies?
Methodological Answer:
While not directly present in this compound, analogs with -CF₃ groups (e.g., Methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate) exhibit:
- Electron-Withdrawing Effects : Accelerate nucleophilic aromatic substitution at the 5-position by polarizing the benzothiophene ring.
- Metabolic Stability : -CF₃ reduces oxidative metabolism in vivo, as seen in pharmacokinetic studies of similar agrochemicals .
- Crystallographic Impact : -CF₃ groups may introduce disorder due to rotational flexibility, requiring constrained refinement in SHELXL .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
